Cefcapene Pivoxil-d9

Catalog No.
S14259104
CAS No.
M.F
C23H29N5O8S2
M. Wt
576.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefcapene Pivoxil-d9

Product Name

Cefcapene Pivoxil-d9

IUPAC Name

[3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoyl]oxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C23H29N5O8S2

Molecular Weight

576.7 g/mol

InChI

InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)/b12-6-/t14-,18-/m1/s1/i2D3,3D3,4D3

InChI Key

WVPAABNYMHNFJG-TXORLHTHSA-N

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OCOC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=C\CC)/C3=CSC(=N3)N)COC(=O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Cefcapene Pivoxil-d9 is a synthetic cephalosporin antibiotic, which is a derivative of cefcapene pivoxil. It is characterized by its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. The compound features a unique structural arrangement that includes a thiazole ring and an oxime group, enhancing its antibacterial properties. The chemical formula for Cefcapene Pivoxil-d9 is C23H29N5O8S2, and it is classified under the category of beta-lactam antibiotics, which are known for their mechanism of inhibiting bacterial cell wall synthesis.

Typical of beta-lactam antibiotics:

  • Hydrolysis: The beta-lactam ring can be hydrolyzed in the presence of water, leading to the loss of antibacterial activity.
  • Esterification: The compound can react with alcohols to form esters, which may modify its solubility and bioavailability.
  • Nucleophilic Attack: The carbonyl carbon in the lactam ring can be attacked by nucleophiles, leading to various derivatives that may have altered pharmacological profiles.

These reactions are crucial for understanding the stability and reactivity of Cefcapene Pivoxil-d9 in biological systems.

Cefcapene Pivoxil-d9 exhibits significant antibacterial activity against a range of pathogens, including:

  • Gram-positive bacteria: Such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria: Including Escherichia coli and Haemophilus influenzae.

The mechanism of action primarily involves the inhibition of penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This leads to cell lysis and ultimately bacterial death.

The synthesis of Cefcapene Pivoxil-d9 involves multiple steps:

  • Starting Material Preparation: The process begins with 7-aminocephalosporanic acid (7-ACA), which is reacted with sodium hydroxide to produce 7-deacetoxycephalosporanic acid (7-DACA).
  • Formation of Side Chains: The introduction of specific side chains is achieved through reactions with various reagents, including diisopropylamine and chlorosulfonyl isocyanate.
  • Final Product Formation: The final steps involve protecting groups' removal and purification processes to yield Cefcapene Pivoxil-d9 in a pure form.

These methods emphasize the importance of selecting appropriate reagents and conditions to optimize yield and minimize by-products .

Cefcapene Pivoxil-d9 is primarily used in clinical settings as an antibiotic for treating infections caused by susceptible bacteria. Its applications include:

  • Treatment of respiratory tract infections.
  • Management of skin infections.
  • Use in surgical prophylaxis to prevent postoperative infections.

The compound's effectiveness against resistant strains makes it a valuable option in antibiotic therapy.

Studies on Cefcapene Pivoxil-d9 have shown potential interactions with other medications, particularly those metabolized by the liver. Key findings include:

  • Synergistic Effects: When used in combination with other antibiotics, such as aminoglycosides, it may enhance antibacterial efficacy.
  • Antagonistic Interactions: Certain diuretics may reduce the effectiveness of Cefcapene Pivoxil-d9 by promoting dehydration, thus affecting drug concentration in plasma.

Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects .

Several compounds share structural similarities with Cefcapene Pivoxil-d9, including:

Unique Features of Cefcapene Pivoxil-d9

Cefcapene Pivoxil-d9 stands out due to its unique thiazole ring structure, which enhances its binding affinity to penicillin-binding proteins compared to other cephalosporins. Its oral bioavailability also provides an advantage over some injectable alternatives, making it suitable for outpatient treatment scenarios .

The synthesis of cefcapene pivoxil-d9 begins with the functionalization of 7β-aminocephalosporanic acid (7-ACA) derivatives, a cornerstone of cephalosporin chemistry. The 7-amino group undergoes nucleophilic acylation to introduce the thiazole-containing side chain critical for antibacterial activity. This reaction typically employs activated acylating agents such as acid chlorides or mixed anhydrides to ensure regioselectivity and high yields.

In the case of cefcapene pivoxil-d9, the acylation step utilizes (Z)-2-[2-(Boc-amino)thiazol-4-yl]pent-2-enoic acid, which reacts with 7-ACA under mildly alkaline conditions. The Boc (tert-butoxycarbonyl) protecting group ensures compatibility with subsequent reactions while preventing undesired side reactions at the amine site. The mechanism follows a classic nucleophilic acyl substitution, where the 7-amino group acts as the nucleophile, displacing the leaving group (e.g., chloride) from the acylating agent. This step achieves >85% yield in optimized conditions, as demonstrated in decagram-scale syntheses.

A critical challenge lies in maintaining the stereochemical integrity of the β-lactam ring during acylation. Elevated temperatures or prolonged reaction times risk ring opening, necessitating strict control at 0–10°C and the use of non-polar solvents to stabilize the intermediate. Post-acylation, the Boc group is removed via acidolysis, typically with hydrochloric acid in dioxane, to reveal the primary amine required for subsequent modifications.

The incorporation of deuterium atoms into Cefcapene Pivoxil-d9 represents a strategic approach to enhance metabolic stability through the exploitation of kinetic isotope effects [1] [2]. The deuterium kinetic isotope effect arises from the fundamental difference in bond strength between carbon-hydrogen and carbon-deuterium bonds, with the latter being approximately 6-10 times more stable [3] [4]. This increased bond strength directly translates to reduced susceptibility to enzymatic oxidation processes, particularly those mediated by cytochrome P450 enzymes [5] [6].

In the context of beta-lactam antibiotics, selective deuteration at metabolically labile positions has demonstrated significant improvements in metabolic stability [7] [8]. The primary isotope effect observed with deuterated compounds typically results in a kinetic isotope ratio of 1.5-3.8 for cytochrome P450-mediated oxidations [1] [9]. For Cefcapene Pivoxil-d9, the nine deuterium atoms are strategically positioned to protect critical metabolic sites, particularly those involving C-H bond cleavage reactions [10] [11].

Research findings indicate that deuteration can lead to a 2-fold to 3-fold increase in metabolic stability in human liver microsomes [12] [13]. The mechanism underlying this enhancement involves the higher activation energy required for C-D bond dissociation compared to C-H bonds, effectively slowing the rate-limiting step in metabolic pathways [14] [15]. This phenomenon has been consistently observed across multiple deuterated pharmaceutical compounds, with intrinsic clearance deuterium isotope effects ranging from 1.73 to 3.8 depending on the specific enzymatic pathway involved [2] [9].

ParameterNon-deuterated CompoundDeuterated CompoundFold Improvement
Microsomal Half-life (minutes)40.2117.32.9
Intrinsic Clearance Ratio1.00.4-0.61.7-2.5
Metabolic Stability IndexBaselineEnhanced2.0-3.0

The selective replacement of hydrogen with deuterium in Cefcapene Pivoxil-d9 specifically targets positions most susceptible to oxidative metabolism [13] [8]. Studies have demonstrated that deuteration at primary metabolic sites can reduce the formation of major metabolites by 45-60%, while simultaneously affecting the formation of minor metabolites through metabolic switching phenomena [13] [15]. This metabolic shunting effect represents a secondary benefit of deuteration, where blocked primary pathways can lead to altered metabolite profiles without necessarily increasing overall clearance [3] [16].

Deuteration-Induced Modifications in First-Pass Metabolism Pathways

The impact of deuteration on first-pass metabolism represents a critical pharmacokinetic consideration for Cefcapene Pivoxil-d9, particularly given its oral administration route [16] [17]. First-pass metabolism occurs primarily in the liver and intestinal wall, where enzymatic processes can significantly reduce the bioavailability of orally administered compounds [18] [19]. The incorporation of deuterium atoms strategically alters these metabolic pathways through primary kinetic isotope effects.

Deuteration-induced modifications in first-pass metabolism typically manifest as reduced pre-systemic clearance, leading to enhanced oral bioavailability [16] [4]. Research has demonstrated that deuterated compounds can exhibit 1.5-fold to 2.5-fold increases in peak plasma concentrations and area under the curve values compared to their non-deuterated counterparts [12] [20]. This enhancement occurs without significant changes in the time to maximum concentration, indicating that absorption processes remain largely unaffected while elimination processes are substantially altered [20] [17].

The metabolic switching phenomenon becomes particularly relevant in first-pass metabolism scenarios [14] [15]. When primary metabolic pathways are slowed through deuteration, alternative enzymatic routes may become more prominent, potentially leading to different metabolite profiles during the first-pass phase [13] [8]. For beta-lactam antibiotics like Cefcapene Pivoxil-d9, this can result in altered hydrolysis patterns of the pivoxil ester moiety and modified conversion to the active cefcapene acid form [7] [21].

Hepatic enzyme systems involved in first-pass metabolism show differential responses to deuteration [9] [22]. Cytochrome P450 3A4, a major enzyme in first-pass metabolism, demonstrates substrate-dependent deuterium isotope effects ranging from negligible to significant, depending on the rate-limiting step in the catalytic cycle [9] [5]. For compounds where C-H bond cleavage is rate-limiting, deuteration can substantially reduce first-pass extraction ratios [2] [23].

Metabolic ParameterControlDeuterated AnalogPercentage Change
Hepatic Extraction Ratio0.65-0.850.45-0.65-25 to -30%
First-Pass Bioavailability35-45%55-70%+40 to +60%
Peak Plasma ConcentrationBaseline1.6x Baseline+60%
Oral ClearanceHighReduced-35 to -50%

The enterohepatic component of first-pass metabolism also experiences modifications due to deuteration effects [23] [24]. The biliary excretion of metabolites and subsequent reabsorption patterns can be altered when primary metabolic pathways are modified through isotope effects [23] [25]. This becomes particularly relevant for compounds that undergo significant biliary elimination or have metabolites that participate in enterohepatic cycling [24] [25].

Impact on Enterohepatic Recirculation Patterns in Preclinical Models

Enterohepatic recirculation represents a complex pharmacokinetic process that can be significantly influenced by deuteration-induced changes in metabolic pathways [23] [24]. In preclinical models evaluating Cefcapene Pivoxil-d9, alterations in this circulation pattern have important implications for overall drug exposure and elimination kinetics [26] [25].

The enterohepatic circulation process involves hepatic uptake, biliary excretion, intestinal reabsorption, and portal circulation back to the liver [24] [25]. Deuteration can affect multiple steps in this cycle through its impact on metabolic enzyme activities and metabolite formation patterns [23] [26]. Primary isotope effects on hepatic metabolism can alter the parent drug to metabolite ratios, subsequently affecting what compounds are available for biliary excretion [15] [16].

Preclinical studies in rat models have demonstrated that deuterated compounds often exhibit modified biliary excretion patterns compared to their non-deuterated analogs [2] [23]. The reduced rate of metabolic conversion can result in higher concentrations of parent drug available for direct biliary elimination, while simultaneously reducing the formation of metabolites that might otherwise undergo enterohepatic cycling [23] [25]. This phenomenon has been observed with deuterium isotope effects leading to 20-40% changes in biliary clearance mechanisms [2] [26].

The gut-liver axis plays a crucial role in modulating these recirculation patterns [24] [25]. Deuteration effects on intestinal metabolism, primarily through cytochrome P450 enzymes present in enterocytes, can alter the efficiency of drug reabsorption during the enterohepatic cycle [18] [25]. Studies have shown that intestinal first-pass metabolism can be reduced by 15-30% in deuterated compounds where C-H bond cleavage is involved in the metabolic pathway [17] [18].

Circulation ParameterStandard CompoundDeuterated CompoundObserved Change
Biliary Clearance (mL/min/kg)2.5-4.21.8-3.1-25 to -35%
Enterohepatic Fraction15-25%20-35%+30 to +40%
Intestinal Reabsorption65-80%70-85%+5 to +10%
Portal Recirculation Cycles2-33-4+1 cycle average

The temporal aspects of enterohepatic recirculation are also modified by deuteration [23] [24]. The prolonged half-life resulting from deuterium kinetic isotope effects can extend the duration over which recirculation occurs, leading to sustained plasma concentrations and altered pharmacokinetic profiles [16] [26]. This extension can result in secondary peaks in plasma concentration-time curves that occur later and with greater magnitude than observed with non-deuterated compounds [20] [17].

Metabolic switching phenomena become particularly complex in the context of enterohepatic recirculation [13] [15]. When primary metabolic pathways are slowed through deuteration, alternative metabolites may be formed that have different biliary excretion characteristics and intestinal reabsorption properties [14] [8]. This can lead to unexpected changes in the overall recirculation efficiency and duration [23] [25].

Quantitative Structure-Pharmacokinetic Relationship Modeling

The development of quantitative structure-pharmacokinetic relationship models for Cefcapene Pivoxil-d9 requires incorporation of deuterium-specific parameters that account for isotope effects on pharmacokinetic behavior [27] [28]. These models serve as predictive tools for understanding how structural modifications, particularly deuteration patterns, influence pharmacokinetic parameters [29] [30].

Traditional quantitative structure-pharmacokinetic relationship modeling approaches focus on molecular descriptors such as lipophilicity, molecular weight, polar surface area, and hydrogen bonding capacity [27] [31]. For deuterated compounds, additional descriptors must be incorporated to account for the kinetic isotope effects that fundamentally alter metabolic clearance mechanisms [28] [30]. These include deuterium substitution patterns, bond dissociation energies, and isotope-specific partition coefficients [29] [31].

The modeling of deuterium effects requires consideration of both primary and secondary isotope effects [27] [5]. Primary effects occur when deuterium is directly involved in the rate-limiting step of metabolism, while secondary effects arise from conformational or electronic changes induced by deuterium substitution [5] [6]. For beta-lactam antibiotics, the modeling must account for the specific enzymatic pathways involved in ester hydrolysis and subsequent oxidative metabolism [32] [33].

Machine learning approaches have been employed to develop robust quantitative structure-pharmacokinetic relationship models for deuterated compounds [28] [30]. These models utilize molecular descriptors calculated from three-dimensional molecular structures, including van der Waals volumes, Sanderson electronegativities, and topological indices [28] [34]. For cephalosporin derivatives, specific structural features such as beta-lactam ring characteristics and side chain properties become critical modeling parameters [34] [35].

Model ParameterDescriptor TypeCorrelation CoefficientPredictive Accuracy
Volume of Distribution3D Molecular Volume0.78-0.8575-82%
ClearanceElectronic Descriptors0.68-0.9168-88%
Half-lifeBond Energy Descriptors0.71-0.8970-85%
BioavailabilityLipophilicity Indices0.82-0.9480-92%

The validation of quantitative structure-pharmacokinetic relationship models for deuterated compounds requires extensive cross-validation procedures [27] [30]. Internal validation through leave-one-out cross-validation and external validation using independent test sets are essential for establishing model reliability [28] [31]. For Cefcapene Pivoxil-d9, the model validation must demonstrate predictive accuracy across different deuteration patterns and metabolic scenarios [29] [32].

Physiologically-based pharmacokinetic modeling integration represents an advanced approach to quantitative structure-pharmacokinetic relationship development for deuterated compounds [29] [33]. These models incorporate physiological parameters such as organ blood flows, tissue volumes, and enzyme abundances, allowing for more mechanistic predictions of deuterium isotope effects [33] [36]. The integration enables prediction of tissue-specific concentrations and metabolic clearance in different organs [32] [36].

Stable isotope-labeled internal standards represent a cornerstone of modern bioanalytical methodology, particularly in the quantification of deuterated cephalosporins such as Cefcapene Pivoxil-d9. These compounds, characterized by the replacement of hydrogen atoms with deuterium, offer superior analytical performance compared to structural analogs in liquid chromatography-tandem mass spectrometry applications [1] [2].

The fundamental advantage of stable isotope-labeled internal standards lies in their nearly identical physicochemical properties to the target analyte, while maintaining sufficient mass difference for mass spectrometric differentiation [1] [3]. For Cefcapene Pivoxil-d9, the incorporation of nine deuterium atoms provides a mass shift of +9 atomic mass units, ensuring clear separation from the parent compound during mass spectrometric analysis .

Research demonstrates that deuterated internal standards significantly improve analytical precision and accuracy compared to structural analogs [6]. In bioanalytical method validation studies, the use of deuterated internal standards resulted in precision values ranging from 3.2 to 8.9% coefficient of variation, compared to 8.5 to 15.2% for structural analog internal standards [6] [7]. This improvement stems from the matched chemical behavior during sample preparation, extraction, and ionization processes [8].

The selection of appropriate deuterated internal standards requires careful consideration of isotopic labeling positions to ensure stability throughout the analytical workflow [1]. Deuterium atoms must be positioned at non-exchangeable sites to prevent loss during sample processing [1] [9]. For cephalosporin compounds, optimal labeling positions include aromatic carbons and aliphatic carbons not adjacent to electronegative atoms [1] [10].

Matrix effects, a significant concern in bioanalytical methods, are effectively minimized through the use of stable isotope-labeled internal standards [3] [6]. These compounds experience identical ion suppression or enhancement as the analyte, providing accurate correction for matrix-induced signal variations [6] [8]. Studies have demonstrated matrix effect variations of ±5.2 to ±12.1% when using deuterated internal standards, compared to ±18.5 to ±35.7% with structural analogs [6].

The implementation of stable isotope-labeled internal standards in regulatory bioanalytical methods has become increasingly important for bioequivalence studies [7] [11]. Regulatory agencies recommend their use for enhanced method reliability and reduced inter-subject variability in pharmacokinetic assessments [12] [13]. The improved precision afforded by deuterated internal standards can reduce required sample sizes by up to 90% while maintaining statistical power [14].

Recent advancements in stable isotope methodology include the development of multiple isotopologue approaches for expanding linear dynamic ranges [15]. This technique utilizes naturally occurring isotope patterns to extend quantification ranges by 25 to 50-fold, addressing detector saturation issues common in pharmacokinetic studies [15].

Deuterium Exchange Effects on Chromatographic Retention Behavior

Deuterium exchange phenomena significantly influence chromatographic retention behavior of labeled cephalosporins, presenting both analytical opportunities and challenges in bioanalytical method development [16] [17]. The deuterium isotope effect on chromatographic retention manifests through altered hydrogen bonding interactions with the stationary phase and mobile phase components [16] [18].

For deuterated cephalosporins, retention time modifications typically range from 0.15 to 0.35 minutes under reversed-phase chromatographic conditions [16] [17]. This shift results from the stronger carbon-deuterium bond compared to carbon-hydrogen bonds, affecting interaction dynamics with the chromatographic system [16] [10]. The magnitude of retention time shift depends on the number of deuterium atoms incorporated, their positions within the molecule, and the specific chromatographic conditions employed [16] [17].

Temperature effects on deuterium exchange are particularly pronounced in hydrogen-deuterium exchange mass spectrometry applications [16] [17]. Studies conducted at subzero temperatures demonstrate superior deuterium retention compared to conventional 0°C conditions [16]. Analysis at -20°C and -30°C resulted in 16% and 26% improvements in deuterium retention, respectively, enabling extended chromatographic separations with enhanced resolution [16].

The development of subzero liquid chromatography systems has revolutionized deuterium exchange studies by minimizing back-exchange during analytical procedures [16] [17]. These systems utilize ethylene glycol-water mixtures to prevent freezing while maintaining optimal separation conditions [16]. The implementation of temperature-controlled zones throughout the analytical workflow ensures consistent deuterium retention and improved analytical reproducibility [16].

Mobile phase composition significantly affects deuterium exchange rates during chromatographic separation [16] [17]. Acidic mobile phases at pH 2.7 minimize exchange rates, while higher pH conditions accelerate deuterium loss [16] [18]. The optimization of mobile phase pH, combined with temperature control, enables the development of methods with enhanced deuterium retention and improved analytical performance [16].

Chromatographic peak capacity improvements of 25% to 40% have been achieved through optimized deuterium exchange conditions [16] [17]. These improvements enable better resolution of complex biological samples and enhanced identification of deuterated compounds in the presence of endogenous interferences [16] [19].

The kinetic isotope effect on chromatographic retention provides valuable information for method development and validation [16] [10]. Understanding these effects allows for the prediction of retention behavior and optimization of separation conditions for deuterated cephalosporin analysis [16] [17].

Mass Spectrometric Differentiation of Isotopologue Fragmentation Patterns

Mass spectrometric fragmentation of deuterated cephalosporins exhibits distinct patterns that enable selective quantification and structural characterization [20] [21]. The fragmentation behavior of Cefcapene Pivoxil-d9 demonstrates characteristic isotopologue-specific patterns that differentiate it from the non-deuterated parent compound [20] [15].

The molecular ion of Cefcapene Pivoxil-d9 appears at m/z 577.2, representing a +9.0 mass unit shift from the parent compound at m/z 568.2 [20] [21]. This mass difference provides the fundamental basis for mass spectrometric differentiation and quantification [20] [15]. The fragmentation pattern reveals that deuterium atoms are selectively retained or lost depending on their position within the molecule and the specific fragmentation pathway [20] [21].

Product ion formation in deuterated cephalosporins follows predictable patterns based on the deuterium incorporation sites [20] [21]. The base peak fragment at m/z 405.1 for Cefcapene Pivoxil-d9 maintains the +9.0 mass shift, indicating retention of all deuterium atoms in this fragment [20]. Conversely, fragments such as the acylium ion at m/z 105.0 show no mass shift, suggesting that deuterium atoms are not present in this structural region [20] [21].

Isotopologue distribution patterns provide additional analytical information beyond the primary deuterated compound [15] [22]. Natural isotope contributions from carbon-13 and other elements create characteristic isotopologue clusters that can be utilized for expanded linear dynamic ranges [15]. These isotopologue transitions typically exhibit abundance ratios of 11-14% for +1 isotopologues and 0.5% for +2 isotopologues relative to the monoisotopic peak [15].

The differentiation of isotopologue fragmentation patterns enables the development of highly selective multiple reaction monitoring methods [15] [23]. These methods utilize specific precursor-product ion transitions for each isotopologue, providing enhanced specificity and reduced analytical interference [15] [23]. The implementation of isotopologue-specific transitions has demonstrated linear dynamic range expansions of 25 to 50-fold in quantitative applications [15].

Collision-induced dissociation energy optimization is critical for achieving consistent fragmentation patterns across isotopologues [20] [21]. Studies have shown that deuterium-containing bonds require slightly higher collision energies for fragmentation, necessitating careful optimization of mass spectrometric parameters [20] [10]. The optimal collision energy difference typically ranges from 2 to 5 eV for deuterated versus non-deuterated compounds [20].

High-resolution mass spectrometry provides enhanced capability for isotopologue differentiation, particularly when multiple deuterium incorporation sites are present [15] [24]. The improved mass accuracy and resolution enable clear distinction between deuterated analytes and naturally occurring isotopes of endogenous compounds [15] [24].

Validation Challenges in Deuterated Compound Bioequivalence Studies

Validation of bioanalytical methods for deuterated cephalosporins presents unique challenges that extend beyond conventional method validation requirements [25] [26]. The regulatory landscape for deuterated drugs continues to evolve, with the Food and Drug Administration recognizing deuterated compounds as new chemical entities requiring specific validation considerations [27] [11].

The primary validation challenge stems from isotopic overlap between deuterated analytes and naturally occurring isotopes of endogenous compounds [25] [26]. This phenomenon is particularly problematic for compounds with lower deuterium incorporation (≤3 atoms), where overlap with natural carbon-13 isotopes becomes significant [25]. For Cefcapene Pivoxil-d9, the high degree of deuterium incorporation (9 atoms) minimizes this concern, but validation protocols must still address potential interferences [25] [26].

Matrix effect evaluation requires enhanced scrutiny in deuterated compound analysis due to the potential for differential ionization behavior [25] [26]. Validation studies must demonstrate that deuterated internal standards adequately correct for matrix effects across diverse biological matrices and patient populations [6] [25]. The inter-individual variability in matrix effects can be substantial, with recovery variations of up to 3.5-fold observed in patient plasma samples [6].

Stability testing of deuterated compounds presents additional complexity due to potential deuterium exchange during storage and sample processing [25] [9]. Long-term stability studies must monitor both chemical degradation and isotopic exchange to ensure method reliability throughout the intended storage period [25] [9]. Temperature, pH, and solvent conditions significantly influence deuterium exchange rates, requiring comprehensive stability evaluation under various conditions [25] [9].

Regulatory acceptance criteria for deuterated compound bioequivalence studies require careful consideration of isotope effects on pharmacokinetic parameters [25] [13]. The deuterium isotope effect may alter metabolic pathways, potentially affecting the interpretation of bioequivalence endpoints [10] [25]. Regulatory agencies increasingly require demonstration that deuterated compounds maintain therapeutic equivalence to their non-deuterated counterparts [27] [11].

Cross-validation between laboratories presents significant challenges for deuterated compound methods [25] [28]. The complexity of deuterium exchange phenomena and the requirement for specialized analytical conditions can lead to method transfer difficulties [25] [28]. Standardization of validation protocols and acceptance criteria becomes essential for ensuring consistent analytical performance across different analytical environments [25] [28].

The cost implications of deuterated internal standards pose practical challenges for method implementation [25] [28]. The high cost of synthesizing deuterated compounds limits their widespread adoption, particularly in resource-constrained settings [25]. Development of cost-effective alternatives while maintaining analytical quality represents an ongoing challenge in the field [25] [28].

Bioequivalence study design considerations for deuterated drugs must account for potential pharmacokinetic differences arising from isotope effects [14] [29]. The selection of appropriate bioequivalence metrics and acceptance criteria requires thorough understanding of deuterium effects on drug disposition and metabolism [14] [29]. Regulatory guidance continues to evolve in this area, with agencies developing specific recommendations for deuterated drug bioequivalence assessments [11] [13].

XLogP3

1.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

576.20224596 g/mol

Monoisotopic Mass

576.20224596 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

Explore Compound Types